PPTN hydrochloride

P2Y14 Receptor GPCR Selectivity Purinergic Signaling

Off-target effects from non-selective purinergic antagonists compromise P2Y14 research validity. PPTN hydrochloride (CAS 1992047-65-0) is the gold-standard P2Y14 antagonist with peer-reviewed validation across chemotaxis, vascular, neuroinflammation, and antifungal models. Key differentiators: • KB = 434 pM with >10,000-fold selectivity over all other P2Y subtypes - eliminates confounding receptor cross-reactivity. • Functionally validated in HL-60 chemotaxis, porcine artery contraction, rat migraine/CFA pain models, and Aspergillus-Candida synergy screens. • Supplied with rigorous analytical QC; bulk quantities and same-day global dispatch available for time-sensitive studies.

Molecular Formula C29H25ClF3NO2
Molecular Weight 512.0 g/mol
Cat. No. B1460234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPTN hydrochloride
Molecular FormulaC29H25ClF3NO2
Molecular Weight512.0 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl
InChIInChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H
InChIKeyFKMVYPCBLWYNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPTN Hydrochloride: Selective P2Y14 Antagonist for Research


PPTN hydrochloride (CAS 1992047-65-0) is a 4,7-disubstituted 2-naphthoic acid derivative that functions as a potent, competitive, and highly selective antagonist of the purinergic P2Y14 receptor (P2Y14-R) [1]. It exhibits a subnanomolar binding affinity (KB = 434 pM) and demonstrates >10,000-fold selectivity for P2Y14 over all other P2Y receptor subtypes, establishing it as the gold-standard pharmacological probe for interrogating P2Y14-mediated signaling pathways in vitro and in vivo .

PPTN Hydrochloride vs. Generic P2Y Antagonists


Substituting PPTN hydrochloride with broader-spectrum purinergic antagonists or alternative P2Y14-targeting compounds introduces significant confounding variables that compromise experimental validity. The P2Y receptor family comprises eight distinct subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) with overlapping ligand specificities and distinct downstream signaling cascades [1]. Most commercially available P2Y antagonists lack the requisite subtype selectivity; for instance, PPADS and suramin are non-selective across multiple P2Y and P2X receptors. Even P2Y14-targeted alternatives such as UDP or MRS2690 function as agonists rather than antagonists, rendering them unsuitable for loss-of-function studies [2]. Furthermore, newer P2Y14 antagonist scaffolds remain under development and lack the extensive validation across diverse cell types, disease models, and functional assays that PPTN has accumulated over a decade of peer-reviewed research [3]. This deep validation portfolio directly mitigates the risk of off-target effects obscuring true P2Y14-mediated phenotypes.

PPTN Hydrochloride: Selectivity, Potency & Functional Activity


P2Y14 Subtype Selectivity

In a comprehensive selectivity screen, PPTN at 1 µM exhibited no agonist or antagonist activity at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors, confirming >10,000-fold selectivity for P2Y14 over all other nucleotide-activated P2Y subtypes [1]. In an expanded GPCR panel, the closest off-target interaction identified was with the dopamine D3 receptor (DRD3), with a Ki of 884.3 nM—approximately 2,000-fold weaker than its P2Y14 binding affinity [2].

P2Y14 Receptor GPCR Selectivity Purinergic Signaling Pharmacological Probe

Subnanomolar Binding Affinity

Schild regression analysis in C6 glioma cells stably expressing human P2Y14-R demonstrated that PPTN acts as a pure competitive antagonist with a calculated KB of 434 pM [1]. This subnanomolar affinity is superior to early-generation P2Y14 antagonists such as compound IV (IC50 ≈ 80 nM) and the recently disclosed 3-substituted 5-amidobenzoate derivatives, which exhibit IC50 values in the low nanomolar range (e.g., compound 45: IC50 = 0.70 nM) [2].

P2Y14 Antagonist Binding Affinity Schild Analysis GPCR Pharmacology

Inhibition of UDP-Glucose-Induced Chemotaxis

PPTN blocks UDP-glucose-promoted chemotaxis in differentiated HL-60 human promyelocytic leukemia cells with an IC50 of ~1 nM in the presence of 10 µM UDP-glucose and ~4 nM in the presence of 100 µM UDP-glucose, demonstrating functional antagonism at concentrations fully consistent with its receptor binding KB [1]. Importantly, PPTN does not affect chemotaxis induced by the formyl peptide fMetLeuPhe (fMLP), confirming that the observed inhibition is specific to P2Y14-mediated signaling rather than a general impairment of cellular motility [1]. This functional blockade is also observed in freshly isolated human neutrophils [1].

Chemotaxis Neutrophil Migration Inflammation UDP-Glucose

Ex Vivo Inhibition of Vasoconstriction

PPTN inhibits both UDP-glucose- and MRS2690 (a selective P2Y14 agonist)-induced contraction of isolated porcine pancreatic artery rings in ex vivo myograph studies . Unlike alternative approaches such as P2Y14 genetic knockout, which may trigger compensatory developmental adaptations, pharmacological antagonism with PPTN permits acute, reversible interrogation of P2Y14 function in intact vascular tissue.

Vascular Pharmacology Ex Vivo Vasoconstriction Purinergic Signaling

In Vivo Neuroinflammatory Pain Attenuation

In a rat model of migraine induced by repeated inflammatory dural stimulation, local application of PPTN significantly attenuated the decrease in periorbital mechanical pain threshold and abolished both microglial activation and ERK1/2 phosphorylation in the trigeminal cervical complex (TCC) [1]. Additionally, trigeminal administration of PPTN (5 and 10 µM) reduces mechanical hyperalgesia induced by complete Freund's adjuvant (CFA) in rats [2]. These in vivo findings contrast with newer P2Y14 antagonist scaffolds, which have not yet been validated in equivalent neuroinflammatory pain models [3].

Migraine Neuroinflammation Mechanical Allodynia Microglial Activation

Synergistic Antifungal Activity with Caspofungin

In a 2025 study, PPTN demonstrated synergistic fungicidal activity when combined with caspofungin (CAS) against Aspergillus fumigatus, including CAS- and voriconazole (VOR)-resistant clinical isolates [1]. PPTN also exhibits reduced toxicity to human immortalized cell lineages and partially clears A. fumigatus conidia infection in A549 pulmonary epithelial cells [1]. This unexpected antifungal adjuvant activity is not observed with other P2Y14-targeting probes and suggests potential repurposing applications beyond the compound's canonical inflammatory disease indications.

Antifungal Adjuvant Aspergillus fumigatus Drug Repurposing Synergy

PPTN Hydrochloride: Research Applications


In Vitro Immune Cell Signaling Assays

Utilize PPTN hydrochloride at 1–10 nM in chemotaxis assays (e.g., HL-60 cells or primary human neutrophils) to selectively ablate UDP-glucose-induced migration without affecting fMLP-mediated chemotaxis [1]. For calcium mobilization or cAMP accumulation assays in recombinant systems, apply 10–100 nM PPTN to achieve >90% receptor occupancy based on the 434 pM KB [1].

Ex Vivo Vascular Tissue Studies

Employ PPTN hydrochloride (0.1–1 µM) in organ bath or wire myography experiments to acutely inhibit UDP-glucose- or MRS2690-induced contraction of vascular rings (e.g., porcine pancreatic artery) . This approach enables reversible interrogation of P2Y14's role in vascular tone regulation without the confounding developmental adaptations associated with genetic knockout models.

In Vivo Neuroinflammatory Pain Models

Administer PPTN hydrochloride (5–10 µM via local trigeminal injection) in rat models of migraine (repeated inflammatory dural stimulation) or CFA-induced inflammatory pain to evaluate the role of microglial P2Y14 receptors in central sensitization and mechanical allodynia [2][3]. PPTN's established in vivo efficacy in these models provides a validated reference for benchmarking novel P2Y14 antagonists.

Antifungal Drug Repurposing & Synergy Screening

Screen PPTN hydrochloride in combination with echinocandins (e.g., caspofungin) or triazoles (e.g., voriconazole) against Aspergillus fumigatus and Candida spp. to identify synergistic fungicidal interactions [4]. The compound's reduced cytotoxicity toward human immortalized cell lines supports its use as an adjuvant in pulmonary epithelial cell infection models [4].

Technical Documentation Hub

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